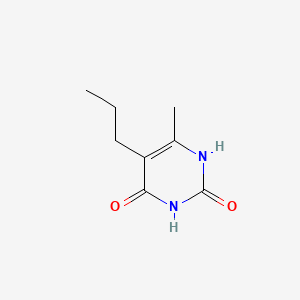

Uracil, 6-methyl-5-propyl-

Description

Contextual Significance of Uracil (B121893) Derivatives in Contemporary Chemical Biology

Uracil derivatives are recognized as "privileged structures" in drug discovery due to their synthetic accessibility and their ability to interact with a wide range of biological targets. mdpi.com The chemical scaffold of uracil is a key feature in numerous therapeutic agents. Modifications to the uracil ring can lead to compounds with potent antiviral, anticancer, antibacterial, and even herbicidal properties. mdpi.comnih.gov

The biological potential of these compounds often stems from their ability to mimic natural nucleosides, thereby interfering with essential cellular processes. For instance, they can inhibit critical enzymes involved in DNA and RNA synthesis, such as thymidylate synthase or reverse transcriptase, which are key targets in cancer and viral therapies, respectively. nih.govontosight.ai Famous examples include 5-Fluorouracil, an anticancer drug, and Zidovudine (AZT), an anti-HIV agent. conicet.gov.ar The continuous exploration of new uracil derivatives is driven by the need for more selective and potent therapeutic agents with improved pharmacological profiles. mdpi.com

Rationale and Academic Objectives for Investigating Uracil, 6-methyl-5-propyl-

The academic interest in synthesizing and studying Uracil, 6-methyl-5-propyl- is based on established structure-activity relationships within the 5,6-disubstituted uracil family. The strategic placement of different alkyl groups at the C5 and C6 positions of the uracil ring is a well-known method for modulating biological activity. mdpi.com

One of the most prominent analogues is 6-n-propyl-2-thiouracil (PTU), a clinically used antithyroid agent for treating hyperthyroidism. jmcs.org.mxwho.int Its mechanism involves the inhibition of thyroid peroxidase, an enzyme essential for thyroid hormone production. who.int Research into related structures, such as metal complexes of 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, has been pursued to discover new compounds with enhanced antimicrobial or other pharmacological activities. mdpi.commdpi.comconicet.gov.ar

Furthermore, studies on 5-alkyl-6-substituted uracils have demonstrated their potential as antimicrobial agents. For example, derivatives of 6-chloro-5-(n-propyl)uracil have been synthesized and tested against various bacteria, showing that modifications at these positions can confer potent antibacterial properties. nih.govnih.gov

Therefore, the investigation of Uracil, 6-methyl-5-propyl- is a logical step in the exploration of this chemical space. The primary academic objectives for its study would be:

To synthesize and characterize the compound, confirming its structure and properties.

To evaluate its biological activity, particularly as a potential antithyroid, antimicrobial, or antiviral agent, by comparing its efficacy to known compounds like PTU or other 5,6-disubstituted uracils.

To contribute to the broader understanding of structure-activity relationships by determining how the combination of a C5-propyl group and a C6-methyl group influences interactions with biological targets.

Table 1: Computed Physicochemical Properties of Uracil, 6-methyl-5-propyl- and its Thio-analogue

| Property | Uracil, 6-methyl-5-propyl- uni.lu | Uracil, 6-methyl-5-propyl-2-thio- nih.gov |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂OS |

| Molecular Weight | 168.19 g/mol | 184.26 g/mol |

| XLogP3 (Predicted) | 0.7 | 1.3 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 1 |

| Rotatable Bond Count | 2 | 2 |

Table 2: Investigated Biological Activities of Structurally Related Uracil Derivatives

| Compound | Investigated Biological Activity | Reference |

|---|---|---|

| 6-n-propyl-2-thiouracil (PTU) | Antithyroid Agent | jmcs.org.mx |

| 6-Chloro-5-(n-propyl)uracil Derivatives | Antibacterial Activity | nih.govnih.gov |

| Cu(II) and Pd(II) Complexes of 6-propyl-2-thiouracil | Antimicrobial Activity | mdpi.com |

| 6-Amino-1-methyl-5-(propylamino)uracil | Intermediate for pharmaceuticals (metabolic disorders, cancer) | chemimpex.com |

Historical Overview of Uracil Ring Functionalization and Derivatization

The chemical modification of the uracil ring has a rich history, evolving from simple substitutions to complex, highly selective reactions. Early efforts focused on creating analogues like 5-fluorouracil, which demonstrated the therapeutic potential of C5-substituted pyrimidines. conicet.gov.ar The functionalization of the uracil scaffold can be broadly categorized by the position on the ring being modified.

C5 and C6 Positions: These carbon atoms have been major targets for derivatization. The synthesis of 6-methyluracil (B20015) from ethyl acetoacetate (B1235776) and urea (B33335), first described by Behrend, is a classic example of building the substituted ring from acyclic precursors. orgsyn.org Over the years, a multitude of synthetic strategies have been developed to introduce a wide variety of substituents at these positions, including alkyl, aryl, and halogen groups, often to modulate biological activity. conicet.gov.artandfonline.com Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for creating C-C bonds at these positions. tandfonline.com

N1 and N3 Positions: The nitrogen atoms of the uracil ring are also common sites for modification, particularly for creating nucleoside analogues where a sugar moiety is attached. Alkylation reactions at these positions are fundamental. tandfonline.com The development of methods to achieve regioselective alkylation (i.e., selectively modifying N1 or N3) has been a significant area of research, as the position of the substituent can be critical for biological function.

Modern Synthetic Strategies: Contemporary approaches often involve more sophisticated methods, including microwave-assisted synthesis to accelerate reactions, the use of organometallic reagents for selective functionalization, and multi-component reactions that build complex derivatives in a single pot. tandfonline.comresearchgate.net The development of techniques to functionalize the uracil ring without the need for protecting groups represents a significant advance in synthetic efficiency. These ongoing innovations continue to expand the chemical diversity of uracil derivatives available for biological screening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQFHKPRFNXTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145391 | |

| Record name | Uracil, 6-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102613-26-3 | |

| Record name | Uracil, 6-methyl-5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Uracil, 6 Methyl 5 Propyl and Its Analogues

Retrosynthetic Approaches to the Uracil (B121893), 6-methyl-5-propyl- Core Structure

A retrosynthetic analysis of 6-methyl-5-propyl-uracil reveals several potential disconnections for its synthesis. The primary disconnection breaks the pyrimidine (B1678525) ring, leading back to simpler acyclic precursors. A common strategy involves the condensation of a urea (B33335) or thiourea (B124793) derivative with a β-dicarbonyl compound or its equivalent. For 6-methyl-5-propyl-uracil, the key β-keto ester would be ethyl 2-propylacetoacetate.

Another retrosynthetic approach focuses on the introduction of the C-5 and C-6 substituents onto a pre-formed uracil ring. This involves disconnecting the propyl group at the C-5 position and the methyl group at the C-6 position, suggesting post-cyclization functionalization reactions.

A potential retrosynthetic pathway is outlined below:

Scheme 1: Proposed Retrosynthesis of 6-methyl-5-propyl-uracil

Advanced Synthetic Techniques for Uracil, 6-methyl-5-propyl-

Microwave-Assisted and Flow Chemistry Methods

Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and flow chemistry to accelerate reaction times, improve yields, and enhance safety and scalability. While specific literature on the microwave or flow synthesis of 6-methyl-5-propyluracil is not prevalent, the general principles applied to other uracil and pyrimidine derivatives are directly applicable.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. This technology has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines, is often significantly accelerated under microwave irradiation. A plausible microwave-promoted synthesis of 6-methyl-5-propyluracil could involve the condensation of ethyl 2-propylacetoacetate with urea. Researchers have reported solvent-free microwave-promoted synthesis of substituted uracils and thiouracils, achieving good yields in short reaction times. nih.govresearchgate.net For example, the reaction of ethyl acetoacetate (B1235776) with various urea and thiourea derivatives under microwave irradiation provides the corresponding uracils and thiouracils efficiently. oaji.net This approach minimizes the use of volatile organic solvents, aligning with green chemistry principles.

Flow Chemistry Methods: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved product consistency and safer handling of hazardous intermediates. The synthesis of uracil derivatives has been adapted to flow systems. An example is the aqueous electrochemical synthesis of 5-trifluoromethyluracil, which has been demonstrated in both batch and continuous flow setups. researchgate.net A hypothetical flow process for 6-methyl-5-propyluracil could involve pumping a stream of the starting materials, such as ethyl 2-propylacetoacetate and a solution of urea in a suitable solvent, through a heated reactor coil. This method allows for rapid optimization and scaling of the synthesis.

| Technology | General Application to Uracil Synthesis | Potential Advantages for 6-methyl-5-propyluracil | Reference |

| Microwave-Assisted | Condensation of β-ketoesters with urea/thiourea. | Rapid reaction times, improved yields, reduced solvent use. | researchgate.netoaji.net |

| Flow Chemistry | Electrochemical fluorination, cyclization reactions. | Precise process control, enhanced safety, ease of scalability. | researchgate.net |

Derivatization and Scaffold Modification of Uracil, 6-methyl-5-propyl-

Once the core scaffold of 6-methyl-5-propyluracil is synthesized, its chemical properties can be fine-tuned through various derivatization reactions. These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs and for creating specialized chemical tools for biochemical investigations.

The N1 and N3 positions of the uracil ring are common sites for modification.

N-Alkylation: Alkylation of the ring nitrogens can significantly alter the molecule's solubility, lipophilicity, and hydrogen bonding capacity. Selective alkylation can be achieved by carefully choosing the reaction conditions. For instance, regioselective alkylation of 6-chlorouracil (B25721) at the N1 position has been accomplished using alkyl iodides (e.g., propyl iodide) in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate (K₂CO₃) as the base. nih.govnih.gov A similar strategy could be employed for the N-alkylation of 6-methyl-5-propyluracil. The choice of solvent and base is critical for controlling the site of alkylation (N1 vs. N3 or dialkylation).

N-Acylation: Acylation introduces an acyl group onto the nitrogen atoms, which can serve as a prodrug moiety or a handle for further conjugation. While less common than N-alkylation, N-acylation can be achieved using standard acylation agents like acid chlorides or anhydrides in the presence of a base. For example, N-acetylation of methyl hydrazones has been reported in the presence of palladium(II) chloride. yyu.edu.tr

| Reaction | Reagents & Conditions | Typical Product | Reference |

| N1-Propylation | Propyl iodide, K₂CO₃, DMSO | 1-Propyl-6-methyl-5-propyluracil | nih.govnih.gov |

| N-Acylation | Acyl chloride, Pyridine | 1-Acyl-6-methyl-5-propyluracil | N/A |

Halogenation: The introduction of halogen atoms can modulate electronic properties and provide a reactive handle for cross-coupling reactions. The C5 position of uracil is particularly susceptible to electrophilic halogenation. However, since this position is already occupied by a propyl group in the target molecule, halogenation would likely require more specific methods, potentially involving initial functionalization of the propyl group. Alternatively, starting from a halogenated precursor, such as 6-chloro-5-propyluracil, is a common strategy. cas.cz

Chalcogenation: Replacing the oxygen atoms of the uracil ring with heavier chalcogens like sulfur (thionation) or selenium (selenation) yields thiouracil and selenouracil analogues, respectively. These derivatives often exhibit distinct biological activities. 2-Thiouracils and 4-thiouracils are well-known classes of compounds. The synthesis of 6-propyl-2-thiouracil, a known antithyroid drug, is typically achieved by the condensation of ethyl 2-propylacetoacetate and thiourea. acs.orgmdpi.com This same reaction is the most direct route to 6-methyl-5-propyl-2-thiouracil (B1348140) by starting with ethyl 2-propylacetoacetate and thiourea. The synthesis of selenium analogues, such as 6-n-propyl-2-selenouracil, has also been reported and involves similar condensation strategies using selenourea. nih.gov

| Modification | Typical Synthetic Route | Example Analogue | Reference |

| Thionation (2-Thio) | Condensation of a β-ketoester with thiourea. | 6-Propyl-2-thiouracil | acs.orgmdpi.com |

| Selenation (2-Seleno) | Condensation of a β-ketoester with selenourea. | 6-n-Propyl-2-selenouracil | nih.gov |

The biological activity of uracil derivatives is highly dependent on the nature of the substituents at the C5 and C6 positions. nih.govacs.orgnih.gov

Modification at C-6: The methyl group at the C6 position of 6-methyl-5-propyluracil can be a site for further functionalization. One powerful method involves the lithiation of the C6-methyl group followed by reaction with an electrophile. Research has shown that N1,N3-dimethyl-6-methyluracil can be lithiated with lithium diisopropylamide (LDA) or LiHMDS, and the resulting lithio derivative reacts with various electrophiles (e.g., alkyl halides, aldehydes, disulfides) to introduce new substituents at the C6-methylene position. clockss.org This strategy allows for the extension of the C6 side chain or the introduction of new functional groups.

Modification at C-5: The C5-propyl group can be varied by starting the synthesis with different β-ketoesters. For example, using ethyl 2-ethylacetoacetate or ethyl 2-butylacetoacetate would yield the corresponding 5-ethyl or 5-butyl analogues. Direct modification of the C5-propyl group on the pre-formed uracil ring is more challenging but could potentially be achieved through radical-based reactions.

A general approach for creating diversity at these positions involves the reaction of appropriate 5-substituted-6-chlorouracils with various nucleophiles, such as primary and secondary amines, to introduce a wide range of substituents at the C6 position. cas.cz

| Position | Synthetic Strategy | Reagents/Intermediates | Resulting Structure | Reference |

| C-6 | Lithiation of C6-methyl group and electrophilic quench. | LiHMDS, then an electrophile (e.g., R-X). | 6-(Substituted-methyl)-5-propyluracil | clockss.org |

| C-5 & C-6 | Cyclocondensation. | Variously substituted β-ketoesters and urea/thiourea. | Diverse 5,6-disubstituted uracils | nih.govacs.org |

| C-6 | Nucleophilic substitution. | 6-Chloro-5-propyluracil + Amines/Nucleophiles. | 6-Amino/substituted-5-propyluracil | cas.cz |

To investigate the biological targets and mechanisms of action, uracil derivatives are often converted into more complex molecular probes or conjugates.

Biochemical Probes: This can involve introducing a reporter group, such as a fluorescent tag or a radiolabel. For example, a uracil analogue could be functionalized with a linker arm ending in an amino or carboxylic acid group. This functional handle can then be used for coupling to a fluorophore using standard amide bond formation chemistry (e.g., using HBTU as a coupling agent). nih.gov Another strategy involves preparing nucleotides with photocleavable protecting groups, which can be incorporated into DNA or RNA for photocaging applications. rsc.org

Conjugates: Conjugation of uracil analogues to other bioactive molecules or targeting moieties can lead to synergistic effects or targeted delivery. For instance, uracil derivatives have been conjugated to the natural product colchicine, resulting in hybrid molecules with potent antitumor activities. hep.com.cn Another approach involves conjugating a uracil analogue, such as 6-methylthiouracil, with a mitochondriotropic agent through a metal linker like palladium(II) to create targeted metallodrugs. frontiersin.org The synthesis of glycoconjugates, where a uracil derivative is linked to a sugar moiety, is another strategy to create analogues of natural substrates for enzymes like glycosyltransferases. mdpi.com These complex syntheses often rely on creating a key functional group on the uracil scaffold that allows for efficient and selective coupling reactions.

Advanced Spectroscopic Characterization and Computational Chemistry of Uracil, 6 Methyl 5 Propyl

High-Resolution Spectroscopic Elucidation

The structural confirmation and detailed analysis of Uracil (B121893), 6-methyl-5-propyl- would rely on a combination of high-resolution spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the three-dimensional arrangement and vibrational modes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For Uracil, 6-methyl-5-propyl-, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

Based on studies of analogous compounds like 1-butyl-6-methyluracil (B86784) and 6-tert-butyl-2-thiouracil, the expected chemical shifts for Uracil, 6-methyl-5-propyl- can be predicted. jppres.com The propyl group at the C5 position would exhibit characteristic signals for its methyl, methylene (B1212753), and alpha-methylene protons and carbons. The methyl group at C6 would appear as a singlet in the ¹H NMR spectrum. The N-H protons of the uracil ring would likely appear as broad singlets, their chemical shifts being sensitive to the solvent and concentration. jppres.com

Two-dimensional NMR techniques would be crucial for confirming the connectivity. A ¹H-¹H COSY spectrum would show correlations between the adjacent methylene protons of the propyl group. An HSQC spectrum would link each proton to its directly attached carbon atom, for instance, connecting the C6-methyl protons to the C6-methyl carbon. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations, which are vital for establishing the substitution pattern on the uracil ring. For example, correlations would be expected between the C6-methyl protons and the C5 and C6 carbons, and between the alpha-methylene protons of the propyl group and the C5 and C6 carbons.

Predicted ¹H and ¹³C NMR Data for Uracil, 6-methyl-5-propyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C6-CH₃ | ~2.2 | ~20 |

| C5-CH₂-CH₂-CH₃ | ~2.4 (t) | ~30 |

| C5-CH₂-CH₂-CH₃ | ~1.5 (sext) | ~22 |

| C5-CH₂-CH₂-CH₃ | ~0.9 (t) | ~14 |

| N1-H | ~11.0 (br s) | - |

| N3-H | ~10.5 (br s) | - |

| C2 | - | ~151 |

| C4 | - | ~164 |

| C5 | - | ~110 |

| C6 | - | ~152 |

Note: Predicted values are based on data from analogous compounds and are subject to variation based on solvent and experimental conditions. 't' denotes a triplet, 'sext' a sextet, and 'br s' a broad singlet.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of Uracil, 6-methyl-5-propyl-, and thus its elemental formula (C₈H₁₂N₂O₂). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would reveal characteristic fragmentation patterns. Based on studies of uracil and its derivatives, fragmentation is expected to involve the uracil ring and the alkyl substituents. researchgate.net Common fragmentation pathways for protonated uracil include the neutral loss of ammonia (B1221849) (NH₃) and isocyanic acid (HNCO). researchgate.net For Uracil, 6-methyl-5-propyl-, additional fragmentation would likely involve the propyl side chain, such as the loss of ethene (C₂H₄) or propene (C₃H₆) via McLafferty-type rearrangements or other radical-induced cleavages.

Predicted Fragmentation Pathways for [Uracil, 6-methyl-5-propyl- + H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 169.0972 | 152.0706 | NH₃ |

| 169.0972 | 126.0917 | HNCO |

| 169.0972 | 141.0655 | C₂H₄ |

| 169.0972 | 127.0502 | C₃H₆ |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. spectroscopyonline.com For Uracil, 6-methyl-5-propyl-, the spectra would be dominated by characteristic vibrations of the uracil ring and the alkyl substituents.

Studies on 6-methyluracil (B20015) and other uracil derivatives provide a basis for assigning the expected vibrational bands. researchgate.netresearchgate.netnih.gov The FT-IR spectrum would show strong absorptions corresponding to the C=O stretching vibrations of the diketo form of the uracil ring, typically in the region of 1650-1750 cm⁻¹. N-H stretching vibrations would be observed as broad bands around 3100-3300 cm⁻¹. The C-H stretching and bending vibrations of the methyl and propyl groups would appear in their characteristic regions.

Raman spectroscopy would provide complementary information. While C=O stretches are also Raman active, the non-polar C-C and C-H bonds of the alkyl groups and the pyrimidine (B1678525) ring often produce strong Raman signals. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis. spectroscopyonline.com

Predicted Key Vibrational Frequencies for Uracil, 6-methyl-5-propyl-

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretching | 3100-3300 (broad) | 3100-3300 |

| C-H stretching (alkyl) | 2850-3000 | 2850-3000 |

| C=O stretching | 1650-1750 (strong) | 1650-1750 |

| C=C stretching | ~1630 | ~1630 |

| Ring vibrations | 1400-1500 | 1400-1500 |

| CH₂/CH₃ bending | 1350-1470 | 1350-1470 |

X-ray Crystallography and Solid-State Structural Investigations

Should Uracil, 6-methyl-5-propyl- be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. nih.gov This technique would determine bond lengths, bond angles, and torsion angles with high precision, as well as reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

Based on crystallographic studies of 6-methyluracil, it is expected that Uracil, 6-methyl-5-propyl- would crystallize in a layered structure, with the planar uracil rings forming hydrogen-bonded networks. nih.govacs.org The propyl group would likely influence the packing arrangement, potentially leading to different polymorphic forms depending on the crystallization conditions. The hydrogen bonding pattern would likely involve the N-H protons and the C=O oxygens, forming centrosymmetric dimers or extended ribbons. nih.gov

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful avenue for understanding the electronic properties and reactivity of molecules, offering insights that complement experimental data.

Electronic Structure Calculations and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to model the electronic structure of Uracil, 6-methyl-5-propyl-. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For Uracil, 6-methyl-5-propyl-, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring. The LUMO is also anticipated to be distributed over the π-system of the ring. The introduction of the electron-donating propyl group at the C5 position is predicted to raise the energy of the HOMO compared to unsubstituted uracil, which would likely result in a smaller HOMO-LUMO gap. rdd.edu.iq A smaller energy gap suggests higher chemical reactivity. aimspress.com

Predicted HOMO-LUMO Properties for Uracil, 6-methyl-5-propyl- (Theoretical)

| Parameter | Predicted Trend/Value | Implication |

| HOMO Energy | Higher than uracil | Increased electron-donating ability |

| LUMO Energy | Slightly altered from uracil | - |

| HOMO-LUMO Energy Gap | Smaller than uracil | Higher chemical reactivity, lower kinetic stability |

Conformational Landscape Exploration and Energy Minima Identification

The conformational flexibility of Uracil, 6-methyl-5-propyl- is a key determinant of its molecular interactions and properties. The presence of the propyl group at the 5-position and a methyl group at the 6-position of the uracil ring introduces several rotatable bonds, leading to a complex potential energy surface with multiple local minima. ontosight.ai

Computational chemistry methods, particularly quantum chemical calculations, are instrumental in exploring this conformational landscape. By systematically rotating the dihedral angles associated with the propyl group and the methyl group, researchers can map out the potential energy surface and identify the low-energy conformers. These stable conformations correspond to the most probable shapes the molecule will adopt.

The stability of different conformers is influenced by a delicate balance of steric and electronic effects. For instance, the orientation of the propyl chain relative to the pyrimidine ring can lead to steric hindrance or favorable non-covalent interactions. The identification of these energy minima is crucial for understanding the molecule's behavior in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational models can predict various spectroscopic parameters for Uracil, 6-methyl-5-propyl-, which can then be compared with experimental data for structure validation and a deeper understanding of its electronic structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. pdx.eduillinois.edusigmaaldrich.com These predictions are based on the calculated electron density around each nucleus. For Uracil, 6-methyl-5-propyl-, the chemical shifts of the protons and carbons in the propyl and methyl groups, as well as those in the uracil ring, can be estimated. Discrepancies between predicted and experimental shifts can provide insights into subtle conformational and electronic effects not fully captured by the computational model. pdx.edu

Table 1: Predicted Spectroscopic Data for Uracil, 6-methyl-5-propyl- (Exemplary)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - CH₃ (position 6) | Value dependent on specific conformer and computational method |

| ¹H NMR Chemical Shift (ppm) - CH₂ (propyl, α) | Value dependent on specific conformer and computational method |

| ¹³C NMR Chemical Shift (ppm) - C4 (carbonyl) | Value dependent on specific conformer and computational method |

| IR Vibrational Frequency (cm⁻¹) - C=O stretch | Value dependent on specific conformer and computational method |

| IR Vibrational Frequency (cm⁻¹) - N-H stretch | Value dependent on specific conformer and computational method |

Note: The values in this table are illustrative and would be determined through specific computational studies.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Non-covalent interactions play a pivotal role in the structure, stability, and function of molecules like Uracil, 6-methyl-5-propyl-.

Hydrogen Bonding: The uracil moiety contains hydrogen bond donors (N-H groups) and acceptors (C=O groups). These sites can participate in intermolecular hydrogen bonding, leading to the formation of dimers or larger aggregates in the solid state or in solution. Computational methods can be used to model these hydrogen-bonded complexes and calculate their interaction energies, providing insight into the strength and geometry of these interactions.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as the normalized contact distance onto the Hirshfeld surface, one can identify the types and relative importance of different non-covalent contacts, such as hydrogen bonds and van der Waals interactions. For Uracil, 6-methyl-5-propyl-, this analysis would reveal how individual molecules pack in the solid state and which interactions govern the crystal packing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to static quantum chemical calculations.

Solvent Effects on Uracil, 6-methyl-5-propyl- Conformation and Dynamics

The conformation and dynamics of Uracil, 6-methyl-5-propyl- can be significantly influenced by the surrounding solvent. frontiersin.org MD simulations can explicitly model the interactions between the solute and solvent molecules.

By performing simulations in different solvents (e.g., water, ethanol, chloroform), researchers can investigate how the solvent polarity and hydrogen-bonding capacity affect the conformational preferences of the molecule. For example, in a polar, protic solvent like water, conformations that expose the hydrogen-bonding groups of the uracil ring to the solvent may be favored. In a nonpolar solvent, intramolecular interactions might become more dominant in determining the conformation. These simulations can track the fluctuations in dihedral angles and other geometric parameters over time, providing a detailed understanding of the molecule's flexibility in a solution environment. ucl.ac.uk

Ligand-Biomolecule Interaction Dynamics (Theoretical, Non-Clinical)

The potential biological activity of uracil derivatives often stems from their ability to interact with biomacromolecules such as proteins and nucleic acids. ontosight.ai MD simulations are a valuable tool for studying these interactions at a theoretical level.

Researchers can build a computational model of Uracil, 6-methyl-5-propyl- docked into the active site of a target biomolecule. MD simulations of this complex can then reveal the dynamics of the interaction. mdpi.comnih.gov Key aspects that can be investigated include:

Binding Stability: The simulation can assess the stability of the ligand-biomolecule complex over time.

Interaction Footprint: It can identify the specific amino acid residues or nucleotide bases that form persistent interactions with the ligand.

Conformational Changes: The simulation can show whether the binding of the ligand induces any conformational changes in the biomolecule, or vice versa.

These theoretical studies can provide valuable, albeit non-clinical, insights into the potential mechanisms of action of Uracil, 6-methyl-5-propyl- and guide further experimental investigations.

Chemical Reactivity and Reaction Mechanisms of Uracil, 6 Methyl 5 Propyl

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the uracil (B121893) ring is significantly influenced by its substituents. The pyrimidine (B1678525) nucleus itself is generally unreactive toward electrophilic substitution due to the electron-withdrawing effects of the nitrogen atoms. However, the presence of electron-releasing groups can activate the ring for such reactions nih.gov.

Nucleophilic Substitution:

A common reaction pathway for uracil derivatives involves nucleophilic substitution, particularly at the C6 position when a suitable leaving group is present. For instance, the related compound, 6-chloro-5-(n-propyl)uracil, readily undergoes nucleophilic substitution of the chlorine atom. nih.gov This reaction is thought to proceed through the formation of a 6-azido derivative when reacted with sodium azide, which can subsequently cyclize. nih.gov Similarly, reactions with various 1-substituted piperazines in the presence of a base like potassium carbonate lead to the corresponding 6-(4-substituted-1-piperazinyl)uracils in good yields. nih.gov

Reaction with Electrophiles via Lithiation:

A versatile method for the functionalization of the 6-methyl group involves lithiation followed by reaction with an electrophile. Studies on 1,3-dibenzoyl-6-methyluracil (B5655800) have shown that the methyl group can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a lithium intermediate. clockss.org This nucleophilic species can then react with a variety of electrophiles, including diphenyl disulfide, to afford the corresponding C6-substituted uracils. clockss.org This metalation-alkylation sequence provides an efficient route to introduce various functionalities at the 6-position. clockss.org

Alkylation at Nitrogen:

Alkylation of uracil derivatives can occur at the N1 and N3 positions. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net Computational studies on related uracil derivatives suggest that the N1 atom is often the more kinetically favored site for alkylation. dergipark.org.tr

Redox Chemistry and Electron Transfer Characteristics

Computational studies using Density Functional Theory (DFT) have been employed to explore the electronic structure and reactivity of uracil derivatives, including their redox properties. mdpi.com These studies calculate parameters such as chemical potential, chemical hardness, and electrophilicity to predict the reactivity of these molecules in both gas and aqueous phases. mdpi.com

The redox properties of the related 6-propyl-2-thiouracil have been investigated, often in the context of its antithyroid activity. acs.orgnih.gov The thiouracil moiety can be oxidized, and this process is relevant to its mechanism of action in inhibiting thyroid peroxidase. acs.orgnih.gov The replacement of the oxygen at C2 with sulfur significantly alters the redox characteristics of the molecule.

Photochemical Transformations and Stability

The interaction of ultraviolet (UV) light with uracil and its derivatives can induce a variety of photochemical reactions. The substitution pattern on the uracil ring plays a significant role in determining the outcome of these transformations.

For 5-alkyluracils, including 5-propyluracil, irradiation with 254 nm UV light in aqueous solutions leads to the cleavage of the 5-alkyl substituent, resulting in the formation of uracil. nih.gov This process is proposed to occur through an intramolecular electrocyclic photoaddition intermediate. nih.gov

Photochemical coupling reactions have also been observed for halogenated uracil derivatives. For example, 5-bromo-1,3-dimethyluracils with 6-alkyl substituents undergo photochemical coupling with 3-substituted indoles to exclusively form 5-(2-indolyl)uracil-type photoadducts. nih.gov Similarly, the irradiation of 6-iodo-1,3-dimethyluracil in the presence of allylsilanes and alkyl-substituted olefins can produce the corresponding C6-substituted uracil derivatives in good yields, proceeding through a proposed radical addition mechanism. lookchem.com

Kinetic and Thermodynamic Studies of Chemical Reactions Involving Uracil, 6-methyl-5-propyl-

Quantitative data on the kinetics and thermodynamics of reactions involving Uracil, 6-methyl-5-propyl- are scarce in the literature. However, studies on related compounds provide valuable benchmarks.

Thermodynamic Data:

Experimental studies on the thermochemistry of uracil derivatives, such as 6-propyl-2-thiouracil, have been conducted using techniques like rotating bomb combustion calorimetry and Knudsen effusion. researchgate.net These studies have determined the standard molar enthalpies of formation in both the crystalline and gaseous phases. For example, the standard molar enthalpy of formation in the gaseous phase for 6-propyl-2-thiouracil at 298.15 K was determined to be –(142.5 ± 1.9) kJ·mol−1. researchgate.net Such data is crucial for understanding the energetic-structure-reactivity relationships of these compounds. researchgate.net

Kinetic Data:

Kinetic studies have been performed on reactions of related uracil derivatives. For instance, a kinetic-spectrophotometric method has been developed for the determination of propylthiouracil (B1679721) based on its inhibitory effect on a palladium(II)-catalyzed reaction. researchgate.net While not providing absolute rate constants for reactions of the uracil ring itself, these studies offer insights into the reaction rates and mechanisms of processes involving these molecules.

Mechanistic Investigations using Computational and Experimental Approaches

The mechanisms of reactions involving uracil derivatives are often elucidated through a combination of experimental techniques and computational modeling.

Computational Approaches:

Density Functional Theory (DFT) is a powerful tool for investigating the structure, stability, and reactivity of uracil derivatives. dergipark.org.trmdpi.comnih.govacs.orgjocpr.com Computational studies can model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. For example, DFT calculations have been used to study the alkylation of uracil, providing insights into the regioselectivity of the reaction. dergipark.org.trcsic.es These theoretical calculations can be correlated with experimental observations to build a comprehensive understanding of the reaction mechanism. dergipark.org.tr

Experimental Approaches:

Experimental mechanistic studies often involve techniques such as isotopic labeling, trapping of intermediates, and detailed product analysis. For instance, in the reaction of 6-cyano-1,3-dimethyluracil with thiolate ions, deuterium (B1214612) incorporation studies were used to elucidate the reaction pathway, indicating an initial nucleophilic attack at the C5 position. psu.edu The synthesis and characterization of reaction products using spectroscopic methods like NMR, IR, and mass spectrometry are fundamental to any mechanistic investigation. nih.gov

The combination of these computational and experimental approaches provides a robust framework for understanding the intricate chemical reactivity and reaction mechanisms of Uracil, 6-methyl-5-propyl- and its analogues.

Biochemical Interactions and Biological System Roles of Uracil, 6 Methyl 5 Propyl Excluding Clinical Human Data

Interactions with Nucleic Acids and Analogues (e.g., DNA, RNA, Nucleotides)

While direct studies on the non-covalent binding of free 6-propyl-2-thiouracil or 6-methyl-2-thiouracil with nucleic acids are limited, research on their metal complexes provides insights into potential interactions.

Ruthenium(II) complexes containing 6-methyl-2-thiouracil have been shown to interact with DNA. nih.govnih.gov Spectrophotometric titrations revealed that these complexes exhibit weak binding to DNA, with binding constants (Kb) in the range of 103 M–1. nih.gov This suggests that while the thiouracil ligand itself may not be the primary driver of the interaction, its incorporation into a larger complex enables a mode of binding with the nucleic acid. The interaction is thought to occur through non-covalent forces.

The chemotherapeutic activity of 2-thiouracil, a related compound, is attributed to its ready incorporation into nucleic acids, which can impede the growth of melanoma tumors. nih.gov This suggests that modified uracils can be recognized by the cellular machinery for nucleic acid synthesis.

The potential for incorporating modified uracil (B121893) analogs into synthetic oligonucleotides is a subject of interest for developing therapeutic and research tools. Studies on 2-thiouridine (B16713), the ribonucleoside of 2-thiouracil, have shown that its presence can enhance RNA hybridization. nih.gov Specifically, 2-thiouridine has been found to stabilize uracil:adenine (U:A) base pairs while destabilizing uracil:guanine (U:G) wobble pairs. nih.gov This selective stabilization suggests that the incorporation of such modified nucleosides could be used to improve the specificity of antisense oligonucleotides. acs.org

While direct studies on the incorporation of 6-methyl-5-propyl-uracil are not available, the general principle of utilizing modified pyrimidines in oligonucleotide synthesis is well-established for various applications, including as primers and therapeutic agents. justia.com

Enzymatic Biotransformations and Metabolism (In vitro, Microbial, Plant Models)

The metabolism of thiouracil derivatives is a key determinant of their biological activity and has been studied in various biological systems.

6-propyl-2-thiouracil (PTU) is a well-known inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. ebi.ac.uknih.gov PTU also inhibits the selenocysteine-containing enzyme iodothyronine deiodinase type I (ID-I), which converts the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3). eur.nl The inhibition of ID-I by PTU is thought to occur through a reaction with the selenenyl iodide intermediate of the enzyme. ebi.ac.uk In vitro studies with rat kidney slices have demonstrated that PTU decreases the deiodination of T4. oup.com

6-methyl-2-thiouracil is recognized for its ability to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase, which is a key enzyme in pyrimidine (B1678525) biosynthesis. chemimpex.com This inhibition makes it a subject of interest for the development of immunosuppressive therapies. chemimpex.com

The inhibitory activities of these compounds are summarized in the table below.

| Compound | Enzyme | Organism/System | Effect | Reference |

| 6-propyl-2-thiouracil | Thyroid Peroxidase (TPO) | In vitro | Inhibition | ebi.ac.uknih.gov |

| 6-propyl-2-thiouracil | Iodothyronine Deiodinase Type I (ID-I) | In vitro (rat kidney) | Inhibition | eur.nloup.com |

| 6-methyl-2-thiouracil | Dihydroorotate Dehydrogenase | - | Inhibition | chemimpex.com |

The degradation of thiouracil compounds has been investigated in microbial systems. Studies have shown that intestinal bacteria, such as Escherichia coli and Lactobacillus reuteri, are capable of producing thiouracil when provided with rapeseed, which contains glucosinolates. nih.gov This suggests that microbial enzymes, potentially myrosinase-like enzymes, are involved in the biotransformation of precursor compounds into thiouracil. nih.gov

In a study on the metabolism of 2-thiouracil, a proposed metabolic pathway involves several enzymatic modifications. researchgate.net While the specific degradation pathway for 6-methyl-5-propyl-uracil has not been elucidated, it is likely to undergo similar enzymatic transformations in biological systems.

Furthermore, a study on the fungus Ascomycota found a positive correlation with the presence of 6-methyl-2-thiouracil, suggesting a potential role for this fungus in its metabolism or that the compound influences the fungal population. mdpi.com

Modulation of Non-Human Cellular Processes (In vitro Models)

The effects of 6-propyl-2-thiouracil and 6-methyl-2-thiouracil on various cellular processes have been investigated in non-human in vitro models, particularly in the context of cancer research.

Ruthenium(II) complexes containing 6-methyl-2-thiouracil have demonstrated potent cytotoxic effects against several cancer cell lines, including human acute promyelocytic leukemia (HL-60) cells. nih.govresearchgate.netresearchgate.net These complexes were found to reduce cell proliferation, induce apoptosis (programmed cell death), and cause DNA double-strand breaks. nih.govresearchgate.net The apoptotic mechanism involves the activation of caspases and is mediated through the JNK/p38 pathways. nih.govresearchgate.net

The table below summarizes the in vitro effects of a Ruthenium(II) complex with 6-methyl-2-thiouracil on HL-60 cells.

| Treatment | Effect | Cell Line | Reference |

| Ruthenium(II) complex with 6-methyl-2-thiouracil | Reduced cell proliferation | HL-60 | nih.govresearchgate.net |

| Ruthenium(II) complex with 6-methyl-2-thiouracil | Induction of apoptosis | HL-60 | nih.govresearchgate.netresearchgate.net |

| Ruthenium(II) complex with 6-methyl-2-thiouracil | DNA double-strand breaks | HL-60 | nih.govresearchgate.net |

| Ruthenium(II) complex with 6-methyl-2-thiouracil | Activation of caspases | HL-60 | nih.govresearchgate.net |

| Ruthenium(II) complex with 6-methyl-2-thiouracil | Activation of JNK/p38 pathways | HL-60 | nih.govresearchgate.net |

In addition to its use in cancer research, 6-methyl-2-thiouracil is also explored in agricultural chemistry as a potential plant growth regulator. chemimpex.com

In-depth Analysis of Uracil, 6-methyl-5-propyl-: A Review of Available Biochemical Data

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research findings for the chemical compound Uracil, 6-methyl-5-propyl-. Consequently, a detailed article on its biochemical interactions and biological roles, as per the requested outline, cannot be generated at this time.

Extensive searches for "Uracil, 6-methyl-5-propyl-," also known by its IUPAC name 6-methyl-5-propyl-2,4(1H,3H)-pyrimidinedione and CAS number 135351-71-0, did not yield any specific studies detailing its effects on cell proliferation, metabolic pathways, or cellular signaling in model organisms or in vitro systems. Furthermore, no public data from protein-ligand docking studies or affinity-based assays for this particular compound could be located.

The available literature focuses heavily on structurally related compounds, most notably 6-propyl-2-thiouracil (PTU) , a well-known antithyroid medication. However, the presence of a sulfur atom at the C2 position in PTU (a thiouracil) fundamentally distinguishes it from Uracil, 6-methyl-5-propyl- (a uracil), leading to different chemical properties and biological activities. Information on PTU cannot be substituted to describe the biochemical behavior of the specified uracil derivative.

Similarly, while general information exists for other uracil derivatives like 5-propyluracil and various other alkylated or halogenated pyrimidinediones, these compounds are not the specific subject of this inquiry. Research on these related molecules suggests that the pyrimidinedione scaffold is of interest in medicinal chemistry for potential antiviral and anticancer applications, with biological activity being highly dependent on the specific nature and position of the substituents on the uracil ring. ontosight.aiontosight.ai

For instance, research into pyrimidinedione derivatives has shown they can interact with biological molecules such as enzymes and receptors, and some have been found to inhibit the growth of certain cancer cell lines. ontosight.ai However, without specific studies on Uracil, 6-methyl-5-propyl-, any discussion of its potential activities would be purely speculative.

The requested detailed article focusing solely on the biochemical interactions and biological roles of Uracil, 6-methyl-5-propyl- cannot be provided due to a lack of available scientific research on this specific compound. The outline sections, including:

Biomolecular Recognition and Affinity Studies (Theoretical and In vitro)

Affinity-Based Assays

remain unaddressed in the current body of scientific literature for this molecule. Further research would be required to elucidate the specific biological and biochemical properties of Uracil, 6-methyl-5-propyl-.

Advanced Analytical Methodologies for Uracil, 6 Methyl 5 Propyl

Chromatographic Separation and Detection Techniques

The analysis of "Uracil, 6-methyl-5-propyl-" can be effectively achieved using a variety of chromatographic techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV-Vis, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of "Uracil, 6-methyl-5-propyl-". Given the polarity of the uracil (B121893) ring, yet with the nonpolar character of the methyl and propyl substituents, reversed-phase HPLC is a suitable approach.

Chromatographic Conditions: A typical HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). This allows for the effective elution of the compound from the column. Isocratic elution, a simpler method with a constant mobile phase composition, may also be applicable for less complex sample matrices. sielc.com

Detection Modes:

UV-Vis Detection: "Uracil, 6-methyl-5-propyl-" is expected to have a chromophore in its uracil ring, allowing for detection using a UV-Vis spectrophotometer. The maximum absorbance wavelength (λmax) for substituted uracils is typically in the range of 260-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for uracil derivatives. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification or in full-scan mode for identification purposes. The expected fragmentation patterns in MS/MS analysis would involve characteristic losses from the alkyl side chains and cleavage of the pyrimidine (B1678525) ring. cdnsciencepub.com

Table 1: Representative HPLC Parameters for Analysis of Alkyl-Substituted Uracils

| Parameter | Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 265 nm |

| MS Detection | ESI in positive ion mode |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since "Uracil, 6-methyl-5-propyl-" is not inherently volatile due to the polar uracil ring, a derivatization step is necessary to increase its volatility.

Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those on the uracil ring. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule suitable for GC analysis. youtube.comnih.gov Another approach is alkylation, for instance, using ethyl chloroformate. semanticscholar.orgresearchgate.net

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, would be appropriate for separating the silylated derivative. The mass spectrometer provides sensitive detection and structural information based on the fragmentation pattern of the derivative.

Table 2: Projected GC-MS Parameters for Silylated Uracil, 6-methyl-5-propyl-

| Parameter | Setting |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) offers high separation efficiency and is well-suited for the analysis of charged and polar compounds. Different modes of CE can be employed for the analysis of "Uracil, 6-methyl-5-propyl-".

Capillary Zone Electrophoresis (CZE): In CZE, separation is based on the charge-to-size ratio of the analytes. creative-proteomics.com By adjusting the pH of the background electrolyte, the uracil derivative can be ionized and separated from other components in the sample. A basic buffer, such as a borate (B1201080) buffer, is often used for the analysis of uracil and its derivatives. nih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a variation of CE that uses surfactants to form micelles in the running buffer. wikipedia.org This technique can separate neutral molecules based on their partitioning between the micelles and the aqueous buffer. nih.gov Given the presence of the nonpolar propyl group, "Uracil, 6-methyl-5-propyl-" is expected to interact with the hydrophobic core of the micelles, allowing for its separation from more polar or less hydrophobic compounds. news-medical.neteurjchem.com

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods can provide simpler and more rapid alternatives to chromatographic techniques for the quantification of "Uracil, 6-methyl-5-propyl-", particularly in less complex samples.

Spectrophotometric Methods: These methods are based on the absorption of light by the analyte. Direct UV spectrophotometry can be used, as the uracil ring absorbs in the UV region. However, this method may lack specificity if other UV-absorbing compounds are present in the sample.

To enhance specificity, colorimetric methods involving chemical reactions can be employed. One such approach is based on a diazotization-coupling reaction. sawauniversity.edu.iq While uracil itself does not have a primary aromatic amine group for direct diazotization, it may be possible to first introduce such a group through a chemical reaction, or to use a reagent that couples with the activated pyrimidine ring. The resulting azo dye would have a characteristic color that can be measured spectrophotometrically. orientjchem.orgmaejournal.com

Fluorometric Methods: Native fluorescence of uracil and its simple alkyl derivatives is generally weak. nih.gov Therefore, fluorometric quantification would likely require a derivatization step to introduce a fluorophore to the "Uracil, 6-methyl-5-propyl-" molecule. There are various fluorogenic reagents that can react with specific functional groups. For instance, a reagent that selectively reacts with the uracil ring to form a fluorescent product could be utilized. nih.gov

Electrochemical Detection and Sensing Applications

The uracil ring in "Uracil, 6-methyl-5-propyl-" is electrochemically active and can be oxidized at a suitable electrode surface. researchgate.net This property can be exploited for its detection and quantification using electrochemical methods such as voltammetry.

Voltammetric Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of the compound and to develop quantitative analytical methods. The oxidation potential of the uracil ring is influenced by substituents on the ring. sfb1309.deacs.orgacs.org It is anticipated that "Uracil, 6-methyl-5-propyl-" would exhibit an oxidation peak at a potential that can be used for its selective detection. The use of chemically modified electrodes can enhance the sensitivity and selectivity of the measurement. researchgate.net

Table 3: Potential Electrochemical Parameters for the Detection of Uracil, 6-methyl-5-propyl-

| Parameter | Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range | +0.5 V to +1.5 V vs. Ag/AgCl |

| Pulse Amplitude | 50 mV |

Sample Preparation Strategies for Complex Biological and Environmental Matrices (Excluding Human Clinical Samples)

Effective sample preparation is crucial for the accurate analysis of "Uracil, 6-methyl-5-propyl-" in complex matrices such as environmental samples (e.g., soil, water) and non-human biological tissues. The goal is to isolate the analyte from interfering substances and to pre-concentrate it to a level suitable for the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. For a compound like "Uracil, 6-methyl-5-propyl-", a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be appropriate. The sample is loaded onto the SPE cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.

Liquid-Liquid Extraction (LLE): LLE can also be used to extract "Uracil, 6-methyl-5-propyl-" from aqueous samples into an immiscible organic solvent. The choice of solvent will depend on the polarity of the analyte and the sample matrix. A moderately polar solvent might be effective in extracting the compound.

Table 4: Illustrative Solid-Phase Extraction Protocol for "Uracil, 6-methyl-5-propyl-" from an Aqueous Environmental Sample

| Step | Procedure |

|---|---|

| 1. Cartridge Conditioning | Rinse a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. |

| 2. Sample Loading | Pass 100 mL of the filtered water sample through the cartridge at a slow flow rate. |

| 3. Washing | Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. |

| 4. Elution | Elute the analyte with 5 mL of methanol or acetonitrile. |

| 5. Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase for HPLC analysis. |

Method Validation and Quality Assurance in Analytical Research

The validation of an analytical method is a critical process in chemical analysis, ensuring that the chosen procedure is fit for its intended purpose. This involves a series of experiments to verify that the method is reliable, reproducible, and accurate for the quantification of a specific analyte. Key parameters evaluated during method validation typically include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Typical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% Relative Standard Deviation) | |

| - Repeatability (Intra-day) | ≤ 2% |

| - Intermediate Precision (Inter-day) | ≤ 3% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Note: These are general guidelines and may vary depending on the specific application and regulatory requirements.

Table 2: Common Quality Control Procedures in Analytical Laboratories

| QC Procedure | Description | Purpose |

| System Suitability Testing | A series of tests to ensure the analytical system is performing correctly before and during sample analysis. | Verifies the resolution, column efficiency, and repeatability of the chromatographic system. |

| Calibration Checks | Regular analysis of calibration standards to verify the continued accuracy of the calibration curve. | Ensures the instrument's response has not drifted over time. |

| Analysis of Blank Samples | Analyzing a sample without the analyte of interest. | Detects any contamination in the reagents, glassware, or analytical system. |

| Use of Control Samples | Analyzing a sample with a known concentration of the analyte. | Monitors the accuracy and precision of the analytical method on an ongoing basis. |

| Proficiency Testing | Analysis of samples provided by an external organization to assess the laboratory's performance against other laboratories. | Provides an external validation of the laboratory's analytical capabilities. |

Currently, there is no specific information available in the scientific literature detailing the application of these method validation and quality assurance principles to the analysis of Uracil, 6-methyl-5-propyl-. Therefore, tables with specific research findings, such as linearity data, accuracy, precision results, or LOD/LOQ values for this compound, cannot be generated. Further research is required to develop and validate analytical methods for the identification and quantification of Uracil, 6-methyl-5-propyl-.

Based on a comprehensive search, there is currently no available scientific literature or data specifically detailing the chemical compound “Uracil, 6-methyl-5-propyl-”. The search results consistently yield information on the related compound, 6-methyluracil (B20015), but not the 5-propyl substituted variant as specified.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided for "Uracil, 6-methyl-5-propyl-". The requested sections on synthetic routes, chemical reactivity, biological mechanisms, computational modeling, technological integration, and future research directions cannot be fulfilled without existing research on this specific molecule.

To provide a thorough and accurate response, verifiable data from scientific studies is required. In the absence of such data for "Uracil, 6-methyl-5-propyl-", any attempt to construct the requested article would result in speculation or the presentation of irrelevant information about other compounds, which would violate the core instructions of the request.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-5-propyluracil, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or nucleophilic substitution. For example, concentrated H₂SO₄ is used to dissolve uracil derivatives, followed by ice-water quenching and purification via column chromatography (silica gel/CHCl₃) and recrystallization (e.g., methanol) . Optimization requires monitoring reaction time, temperature, and acid strength. Analytical techniques like NMR and HPLC validate structural integrity and purity. Comparative studies of alkylation agents (e.g., propyl halides vs. alcohols) can improve selectivity .

Q. How are the physicochemical properties (e.g., solubility, stability) of 6-methyl-5-propyluracil characterized, and what analytical methods are recommended?

- Methodological Answer : Elemental analysis confirms molecular composition (C, H, N content) . Solubility is tested in polar/nonpolar solvents (e.g., DMSO, chloroform) via gravimetric methods. Stability under thermal or photolytic conditions is assessed using thermogravimetric analysis (TGA) or UV-Vis spectroscopy. For tautomerization studies, computational methods (DFT) predict dominant forms, validated by X-ray crystallography .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of 6-methyl-5-propyluracil derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of published data should control for substituent effects (e.g., alkyl chain length at C5) and stereochemistry. Systematic reviews with PRISMA guidelines ensure reproducibility .

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of 6-methyl-5-propyluracil derivatives with enhanced bioactivity?

- Methodological Answer : Use DFT or ab initio methods to model electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. QSAR models correlate substituent parameters (e.g., logP, steric bulk) with activity. Docking simulations (AutoDock, Schrödinger) identify key interactions with targets (e.g., thymidylate synthase). Validate predictions via synthesis and in vitro testing .

Q. What experimental designs mitigate challenges in isolating intermediates during multi-step synthesis of 6-methyl-5-propyluracil analogs?

- Methodological Answer : Employ real-time monitoring (e.g., in situ IR spectroscopy) to track intermediate formation. Use protecting groups (e.g., silyl ethers) for reactive sites. Liquid-liquid extraction or centrifugal partition chromatography improves isolation of polar intermediates. Reaction optimization via DoE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading) .

Data Validation and Reproducibility

Q. How can researchers ensure interoperability of chemical data for 6-methyl-5-propyluracil across regulatory and academic databases?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized identifiers (e.g., InChIKey, CAS RN) and structured formats (e.g., XML, SDF) for data deposition. Cross-reference entries in PubChem, ChemSpider, and NIST Chemistry WebBook .

Q. What peer-review criteria are critical for evaluating mechanistic studies on 6-methyl-5-propyluracil’s reactivity?

- Methodological Answer : Reviewers should assess adequacy of controls (e.g., radical traps in electron-transfer studies), spectroscopic evidence (e.g., ESR for radical intermediates), and statistical rigor. Supplementary data (e.g., raw chromatograms, crystallographic files) must be archived in repositories like Zenodo .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Elemental Composition | CHN Analysis | |

| Thermal Stability | TGA (N₂ atmosphere, 10°C/min) | |

| Dominant Tautomer | DFT (B3LYP/6-311+G**) | |

| Pharmacological IC₅₀ | MTT assay (HT-29 cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.